Silicon tetraacetate

Description

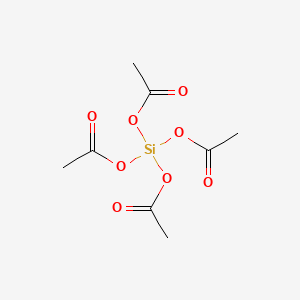

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

triacetyloxysilyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O8Si/c1-5(9)13-17(14-6(2)10,15-7(3)11)16-8(4)12/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVRVDPMGYFCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](OC(=O)C)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889353 | |

| Record name | Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very hygroscopic solid; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | Silicon tetraacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

562-90-3 | |

| Record name | Tetraacetoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=562-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraacetoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON TETRAACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ7LP47EPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the molecular formula of silicon tetraacetate?

An In-depth Technical Guide to Silicon Tetraacetate

Abstract

This compound, also known as tetraacetoxysilane, is an organosilicon compound with significant applications across various scientific and industrial domains. Its utility as a precursor for low-temperature silicon dioxide production, a cross-linking agent, and a reagent in sol-gel processes makes it a compound of interest for materials science, electronics, and pharmaceutical development.[1][2] This document provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and key applications. Special emphasis is placed on its hydrolytic chemistry, which is fundamental to its function as a silica precursor. This guide consolidates quantitative data, experimental protocols, and a visualization of its reaction pathway to serve as a technical resource for professionals in the field.

Introduction

This compound, Si(OCOCH₃)₄, is a versatile chemical compound valued for its high reactivity, particularly with water.[1] This reactivity is the cornerstone of its application in forming silica (silicon dioxide) films and gels at lower temperatures than traditional methods.[2] It serves as a critical intermediate in the synthesis of specialized silicon-based materials and has applications ranging from creating protective coatings and adhesives to its use in chromatography and as a desiccant in the pharmaceutical industry.[1][3] This whitepaper will explore the fundamental characteristics of this compound, providing detailed technical data and procedural insights.

Molecular and Chemical Properties

The core identity of this compound is defined by its molecular structure: a central silicon atom bonded to four acetate groups.

Molecular Formula: C₈H₁₂O₈Si[4][5][6]

This formula confirms the presence of one silicon atom, eight carbon atoms, twelve hydrogen atoms, and eight oxygen atoms. The structure is represented by the linear formula Si(OCOCH₃)₄.[4][7]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 264.26 g/mol | [4][7][8] |

| Appearance | White crystalline solid/mass | [4][5][6] |

| Melting Point | 110-115 °C | [2][4][7] |

| Boiling Point | 148 °C at 5 mmHg | [2][7] |

| Decomposition Temp. | 160-170 °C | [5][6] |

| Vapor Density | >1 (vs air) | [7] |

| CAS Number | 562-90-3 | [4][5][7] |

| Percent Composition | C: 36.36%, H: 4.58%, O: 48.44%, Si: 10.63% | [5][9] |

| Solubility | Soluble in acetone and benzene. Reacts violently with water. | [5][6][10] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of silicon tetrachloride (SiCl₄) with acetic anhydride ((CH₃CO)₂O).[5][6]

Reaction: SiCl₄ + 4(CH₃CO)₂O → Si(OCOCH₃)₄ + 4CH₃COCl

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Acetic anhydride ((CH₃CO)₂O), anhydrous

-

Reaction flask with a reflux condenser and dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.

-

Charge the reaction flask with acetic anhydride.

-

Slowly add silicon tetrachloride to the acetic anhydride via the dropping funnel. The reaction is exothermic and will generate acetyl chloride as a byproduct.[6]

-

After the addition is complete, gently heat the mixture to reflux to drive the reaction to completion.

-

After the reaction period, the acetyl chloride byproduct and any excess reactants are removed by distillation.

-

The remaining this compound can be purified by crystallization from a solvent mixture such as carbon tetrachloride and petroleum ether.[10]

-

The final product is an extremely hygroscopic crystalline mass and must be stored under anhydrous conditions, typically at -20°C.[5][7][11]

Purification Protocol

Purification can be achieved through recrystallization. The crude product is dissolved in acetic anhydride, from which it crystallizes. The crystals must be dried thoroughly, first at room temperature and then at 100°C for several hours, to remove any adhering acetic anhydride. The purified compound should be stored in a vacuum desiccator over a strong drying agent like potassium hydroxide (KOH).[10]

Core Application: Sol-Gel Process via Hydrolysis

The primary utility of this compound in materials science is its role as a precursor in sol-gel processes.[7] This process leverages the compound's facile hydrolysis to produce silicon dioxide. The overall reaction pathway involves hydrolysis followed by a series of condensation steps.

Hydrolysis and Condensation Pathway

The conversion of this compound to a silica network is a multi-step process.

-

Hydrolysis: The process begins with the rapid, water-sensitive reaction where the acetate groups are replaced by hydroxyl groups, forming silanols (Si-OH) and releasing acetic acid.[1] Si(OCOCH₃)₄ + 4H₂O → Si(OH)₄ + 4CH₃COOH

-

Condensation: The newly formed silanol groups are highly reactive and undergo condensation reactions with each other. This can occur in two ways:

-

Water Condensation: Two silanol groups react to form a siloxane bond (Si-O-Si) and a molecule of water.[12] (HO)₃Si-OH + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + H₂O

-

Alcohol (in this case, Acetic Acid) Condensation: A silanol group can react with a remaining acetoxy group to form a siloxane bond and acetic acid. (AcO)₃Si-OH + AcO-Si(OAc)₃ → (AcO)₃Si-O-Si(OAc)₃ + CH₃COOH

-

These condensation reactions continue, building a three-dimensional network of Si-O-Si bonds, which is the hallmark of a gel. Subsequent drying and heating (calcination) remove residual organic material and water, yielding a pure silica (SiO₂) material.

The diagram below illustrates the simplified logical workflow from the precursor to the final silica product through the sol-gel process.

Caption: Sol-gel process workflow for this compound.

Applications in Drug Development and Research

While primarily a materials science precursor, the properties of this compound lend themselves to specialized applications in the pharmaceutical and research sectors.

-

Silica Gel Production: It serves as a precursor for producing high-purity silica gel.[1] This silica is widely used in chromatography as a solid support for separating complex mixtures and as a desiccant to protect moisture-sensitive drugs and reagents.[1]

-

Surface Modification: Its ability to deposit thin films of SiO₂ at low temperatures is valuable for coating sensitive biological substrates or modifying the surfaces of medical devices to improve biocompatibility.[2][3]

-

Controlled Release Systems: The gradual hydrolysis of this compound can be exploited in the synthesis of porous silica materials used for the encapsulation and controlled release of active pharmaceutical ingredients (APIs).

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Corrosivity: It is classified as a corrosive solid that causes severe skin burns and eye damage.[4][8]

-

Reactivity: It reacts violently with water and is extremely hygroscopic.[5] Contact with moisture in the air leads to rapid hydrolysis, releasing acetic acid, which contributes to its pungent, vinegar-like odor.[1][10]

-

Storage: It must be stored in a tightly sealed container in a dry, well-ventilated place.[11] The recommended storage temperature is often -20°C to maintain stability.[7]

-

Handling: All handling should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

Conclusion

This compound (C₈H₁₂O₈Si) is a highly reactive organosilicon compound with significant value as a precursor for silica-based materials. Its well-characterized properties and predictable hydrolysis pathway make it an essential reagent in sol-gel synthesis, thin-film deposition, and various industrial applications. For researchers and drug development professionals, its utility in creating high-purity silica for chromatography and in novel material synthesis presents numerous opportunities. Proper understanding of its chemistry, handling requirements, and reaction protocols is crucial for its safe and effective use.

References

- 1. innospk.com [innospk.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. innospk.com [innospk.com]

- 4. Silicon(IV) acetate | this compound | C8H12O8Si - Ereztech [ereztech.com]

- 5. This compound [drugfuture.com]

- 6. This compound [chemister.ru]

- 7. This compound 98 562-90-3 [sigmaaldrich.com]

- 8. This compound | C8H12O8Si | CID 68419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. merckindex.rsc.org [merckindex.rsc.org]

- 10. This compound | 562-90-3 [chemicalbook.com]

- 11. Silicon Acetate for Sale - CAS 5678-12-3 [citychemical.com]

- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]

Silicon Tetraacetate: A Comprehensive Technical Guide on its History, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicon tetraacetate, Si(OCOCH₃)₄, is a notable organosilicon compound with diverse applications, including its use as a precursor for silica gels and in the preparation of silicon dioxide thin films. This technical guide provides an in-depth exploration of the history of this compound, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical properties, and a discussion of its primary reaction pathways. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and materials science.

Introduction

This compound, also known as tetraacetoxysilane, is a tetravalent silicon compound where the silicon atom is bonded to four acetate groups. Its reactivity, particularly its sensitivity to moisture, makes it a useful reagent in various chemical processes. The compound is a white, crystalline solid that is soluble in solvents like acetone and benzene. This guide delves into the historical context of its discovery, provides practical methodologies for its preparation, and presents its key physical and chemical characteristics in a structured format.

History and Discovery

The discovery of this compound is rooted in the pioneering work on organosilicon chemistry by French chemist Charles Friedel and American chemist James Mason Crafts. Their collaboration, which began in 1863, was initially aimed at determining the atomic weight of silicon.[1] This research led to the synthesis of a variety of new silicon compounds, laying the foundation for the field of organosilicon chemistry.[1][2]

While a singular publication definitively marking the first synthesis of this compound is not readily apparent, its preparation is a logical extension of the reactions of silicon tetrachloride with oxygen-containing organic compounds, a class of reactions extensively studied by Friedel and Crafts. Their broader investigations into the reactions of silicon tetrachloride with alcohols and acids were instrumental in understanding the chemistry that leads to the formation of compounds like this compound. Detailed synthetic procedures were later outlined in patents, such as the one by H. H. Wasserman, which describes several methods for its preparation.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₈Si | |

| Molecular Weight | 264.26 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 111-115 °C | |

| Boiling Point | 148 °C at 5 mmHg | |

| Solubility | Soluble in acetone and benzene. | [4] |

| Hydrolysis | Reacts violently with water. | [4] |

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the C=O and Si-O bonds. The carbonyl stretch (C=O) typically appears in the region of 1725-1770 cm⁻¹.[5] The Si-O stretching vibrations are also prominent.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single peak corresponding to the methyl protons of the acetate groups is observed.

-

¹³C NMR: Resonances for the methyl and carbonyl carbons of the acetate groups are present.

-

²⁹Si NMR: A characteristic chemical shift for the silicon atom in a tetra-coordinate oxygen environment is observed.[3]

-

Experimental Protocols

Several methods have been developed for the synthesis of this compound. Below are detailed protocols for two common laboratory-scale preparations.

Synthesis from Silicon Tetrachloride and Acetic Anhydride

This method is a common and effective way to produce this compound.

Reaction:

SiCl₄ + 4 (CH₃CO)₂O → Si(OCOCH₃)₄ + 4 CH₃COCl

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Place acetic anhydride in the flask.

-

Slowly add silicon tetrachloride to the acetic anhydride with stirring. The reaction is exothermic and will generate acetyl chloride as a byproduct.

-

After the addition is complete, gently heat the mixture to reflux to drive the reaction to completion.

-

After the reaction period, the excess acetic anhydride and acetyl chloride are removed by distillation.

-

The remaining this compound can be purified by crystallization from a suitable solvent, such as a mixture of carbon tetrachloride and petroleum ether.[4]

Synthesis from Silicon Tetrachloride and Acetic Acid

This method provides a direct route to this compound, though it generates hydrogen chloride gas.

Reaction:

SiCl₄ + 4 CH₃COOH → Si(OCOCH₃)₄ + 4 HCl

Procedure:

-

In a well-ventilated fume hood, place glacial acetic acid in a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride.

-

Slowly add silicon tetrachloride to the acetic acid with vigorous stirring. The reaction will evolve a significant amount of hydrogen chloride gas.

-

Continue stirring until the evolution of HCl ceases. The product, this compound, will precipitate from the reaction mixture.

-

The precipitated solid is collected by filtration, washed with a non-reactive solvent like pentane to remove any unreacted starting materials, and then dried under vacuum.

Reaction Pathways

The primary reaction pathways involving this compound are its synthesis and its hydrolysis. The following diagrams, generated using the DOT language, illustrate these processes.

References

Core Reaction Mechanisms of Silicon Tetraacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicon tetraacetate, Si(OCOCH₃)₄, is a highly reactive organosilicon compound with significant applications in materials science and chemical synthesis. Its utility as a precursor for silica-based materials, as a crosslinking agent, and in organic reactions stems from the lability of its silicon-acetate bonds. This technical guide provides an in-depth exploration of the fundamental reaction mechanisms of this compound, focusing on its synthesis, hydrolysis, thermal decomposition, and reactions with common organic functional groups. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of reaction pathways to facilitate a deeper understanding for researchers in chemistry and drug development.

Introduction

This compound is a tetravalent silicon compound where the silicon atom is bonded to four acetate groups. It serves as a versatile precursor in sol-gel processes for the formation of silica (SiO₂) and as a cross-linking agent in polymer chemistry.[1] Its reactivity is primarily dictated by the susceptibility of the silicon-oxygen bond to nucleophilic attack. This guide will systematically examine the core reactions of this compound, providing a mechanistic framework for its application in various scientific domains.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a silicon halide, most commonly silicon tetrachloride (SiCl₄), with an acetylating agent. The two primary methods are the reaction with acetic acid and the reaction with acetic anhydride.

Reaction with Acetic Acid

The reaction between silicon tetrachloride and glacial acetic acid proceeds with the evolution of hydrogen chloride gas. The overall reaction is as follows:

SiCl₄ + 4 CH₃COOH → Si(OCOCH₃)₄ + 4 HCl

This reaction can be driven to completion by removing the HCl gas as it is formed.

Reaction with Acetic Anhydride

A more common and often higher-yielding method involves the reaction of silicon tetrachloride with acetic anhydride. This reaction produces acetyl chloride as a byproduct.[2]

SiCl₄ + 4 (CH₃CO)₂O → Si(OCOCH₃)₄ + 4 CH₃COCl

The reaction is typically carried out in an inert solvent.

Experimental Protocol: Synthesis of this compound

A general laboratory procedure for the synthesis of this compound using acetic anhydride is outlined below.

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Acetic anhydride ((CH₃CO)₂O)

-

Anhydrous benzene (or other inert solvent)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of acetic anhydride in anhydrous benzene is prepared.

-

Silicon tetrachloride is added dropwise to the stirred solution at room temperature.

-

After the addition is complete, the mixture is gently refluxed for several hours to drive the reaction to completion.

-

The solvent and the acetyl chloride byproduct are removed by distillation.

-

The remaining this compound can be purified by recrystallization from a suitable solvent like benzene.[3]

Safety Precautions: Silicon tetrachloride and acetyl chloride are corrosive and react violently with water. All manipulations should be carried out in a fume hood using anhydrous conditions.

Fundamental Reaction Mechanisms

The reactivity of this compound is dominated by the susceptibility of the silicon center to nucleophilic attack, leading to the cleavage of the Si-O bond.

Hydrolysis

This compound is highly reactive towards water, undergoing hydrolysis to form silicic acid and acetic acid.[4] The overall reaction is:

Si(OCOCH₃)₄ + 4 H₂O → Si(OH)₄ + 4 CH₃COOH

The hydrolysis proceeds in a stepwise manner, with the sequential replacement of acetate groups by hydroxyl groups. This process is the basis for its use in sol-gel chemistry to produce silica. The mechanism of hydrolysis is analogous to that of other alkoxysilanes and can be catalyzed by both acids and bases.[2]

Under acidic conditions, the hydrolysis is initiated by the protonation of an acetate oxygen, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.[2] This mechanism is favored at low pH.

In basic media, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion on the silicon atom, forming a pentacoordinate intermediate.[2] This mechanism is generally faster than the acid-catalyzed pathway.

Experimental Protocol: Kinetic Analysis of Hydrolysis

The kinetics of this compound hydrolysis can be monitored using techniques such as titration or spectroscopy.

Materials:

-

This compound

-

Solvent (e.g., acetone, dioxane)

-

Water

-

Acid or base catalyst (e.g., HCl, NH₄OH)

-

Titration setup (buret, beaker, pH meter) or NMR spectrometer

Procedure (Titration Method):

-

Prepare a solution of this compound in a suitable solvent.

-

Initiate the hydrolysis by adding a known amount of water and catalyst.

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to a cold, non-reactive solvent.

-

Titrate the amount of acetic acid produced with a standardized base solution.

-

Plot the concentration of acetic acid versus time to determine the reaction rate.

Procedure (NMR Spectroscopy):

-

Prepare a solution of this compound in a deuterated solvent in an NMR tube.

-

Add a known amount of D₂O and catalyst to initiate the reaction.

-

Acquire ²⁹Si NMR spectra at regular time intervals to monitor the disappearance of the this compound signal and the appearance of signals from the hydrolysis products (e.g., (AcO)₃SiOH, (AcO)₂Si(OH)₂).[3]

-

Integrate the signals to determine the relative concentrations of the species over time.

Thermal Decomposition

While specific studies on the thermal decomposition of this compound are limited, by analogy with other silicon esters and polysiloxanes, it is expected to decompose at elevated temperatures. The decomposition of silicone polymers typically proceeds via a mechanism involving the formation of cyclic siloxanes.[5] For this compound, thermal decomposition is likely to produce acetic anhydride and silica or polysilicates.

When heated, this compound can eliminate acetic anhydride to form polymeric silicon acetates and ultimately silica.[6]

Si(OCOCH₃)₄ → (Polymeric Silicon Acetates) + (CH₃CO)₂O → SiO₂ + (CH₃CO)₂O

The decomposition temperature is reported to be around 160 °C.[2]

Experimental Protocol: Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (MS) is a powerful technique to study the thermal decomposition of this compound.

Materials and Equipment:

-

This compound

-

TGA instrument coupled to an FTIR or MS spectrometer

Procedure:

-

Place a small, accurately weighed sample of this compound into the TGA crucible.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature.

-

Simultaneously analyze the evolved gases by FTIR or MS to identify the decomposition products (e.g., acetic anhydride).

Reactions with Organic Substrates

This compound can react with various organic functional groups, acting as an acetylating or silylating agent.

In the absence of water, this compound can react with alcohols in a process called alcoholysis. This reaction results in the exchange of acetate groups for alkoxy groups and the formation of ethyl acetate.[7]

Si(OCOCH₃)₄ + 4 ROH ⇌ Si(OR)₄ + 4 CH₃COOCH₃

This reaction is typically slower than hydrolysis and may require a catalyst.

This compound is an effective reagent for the acetylation of amines. The reaction proceeds readily to form the corresponding acetamide.

Si(OCOCH₃)₄ + RNH₂ → RNHCOCH₃ + (AcO)₃SiOH

Quantitative Data

Quantitative kinetic data for the reactions of this compound are scarce in the literature. However, data from analogous systems, such as the hydrolysis of tetraethoxysilane (TEOS), can provide valuable insights.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₈Si | [8] |

| Molar Mass | 264.26 g/mol | [8] |

| Melting Point | 110 °C | [2] |

| Decomposition Temp. | 160 °C | [2] |

| Solubility | Soluble in acetone, benzene; reacts with water | [2] |

Table 2: Comparative Kinetic Data for the Hydrolysis of Silanes (Analogous Systems)

| Silane | Catalyst | Rate Constant (relative) | Reference |

| Si(OCH₃)₄ | Acid | Faster | [1] |

| Si(OC₂H₅)₄ | Acid | 1 | [1] |

| CH₃Si(OC₂H₅)₃ | Acid | ~3 | [1] |

| (CH₃)₂Si(OC₂H₅)₂ | Acid | ~10 | [1] |

| Si(OCH₃)₄ | Base | Slower | [1] |

| Si(OC₂H₅)₄ | Base | 1 | [1] |

| CH₃Si(OC₂H₅)₃ | Base | ~0.5 | [1] |

| (CH₃)₂Si(OC₂H₅)₂ | Base | ~0.1 | [1] |

Note: The rates are relative to the hydrolysis of TEOS under the same conditions. This table illustrates the effect of substituents on the hydrolysis rate of alkoxysilanes, which is expected to be analogous for acetoxysilanes.

Applications in Drug Development

The reactivity of this compound and its derivatives can be leveraged in several areas of drug development:

-

Drug Delivery: As a precursor in the sol-gel synthesis of silica nanoparticles, which can be used as carriers for controlled drug release. The surface chemistry of these particles can be tailored for specific drug loading and release profiles.

-

Biomaterials: In the formation of biocompatible silica-based coatings for medical implants to improve their integration with biological tissues.

-

Synthetic Chemistry: As a reagent in organic synthesis for the protection of functional groups or in acetylation reactions during the synthesis of active pharmaceutical ingredients.

Conclusion

This compound is a highly versatile compound whose utility is derived from the reactivity of its silicon-acetate bonds. The fundamental reactions of hydrolysis, thermal decomposition, and reactions with organic nucleophiles are central to its applications. While detailed mechanistic and kinetic studies specifically on this compound are not abundant, analogies with other well-studied silicon compounds provide a robust framework for understanding its chemical behavior. Further research into the specific reaction pathways and kinetics of this compound will undoubtedly open new avenues for its application in materials science, catalysis, and pharmaceutical development.

References

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C8H12O8Si | CID 68419 - PubChem [pubchem.ncbi.nlm.nih.gov]

Silicon tetraacetate CAS number 562-90-3 information

An In-depth Technical Guide to Silicon Tetraacetate (CAS 562-90-3)

Introduction

This compound, also known by its IUPAC name triacetyloxysilyl acetate and CAS number 562-90-3, is an organosilicon compound with the chemical formula Si(CH₃COO)₄.[1][2] It is a versatile and highly reactive compound, appearing as a white, extremely hygroscopic crystalline solid.[1][3][4] Its high reactivity, particularly with water, makes it a valuable precursor in various chemical syntheses and material science applications.[5] This guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, safety information, experimental protocols, and key applications relevant to research and development professionals.

Physicochemical Properties

This compound is characterized by its sensitivity to moisture and well-defined thermal properties. It is moderately soluble in solvents like acetone and benzene.[1][6] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 562-90-3 | [1][2][3][6][7][8][9][10][11] |

| Molecular Formula | C₈H₁₂O₈Si | [1][3][7] |

| Molecular Weight | 264.26 g/mol | [1][2][3][7] |

| Appearance | White crystalline solid, extremely hygroscopic | [1][3][4] |

| Melting Point | 110-115 °C | [2][8][9][11] |

| Boiling Point | 148 °C at 5-7 mmHg (hPa) | [1][2][6][9][11] |

| Decomposition | Decomposes at 160-170 °C, evolving acetic anhydride | [1] |

| Vapor Density | >1 (vs air) | [2] |

| Solubility | Moderately soluble in acetone and benzene | [1][6][9] |

Safety and Handling

This compound is a corrosive substance that requires careful handling. It reacts violently with water, releasing irritating gases.[1][3][4] Due to its hazardous nature, appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a suitable respirator, is mandatory.[2]

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS05 (Corrosion) | [2] |

| Signal Word | Danger | [2][8] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [2][3][8] |

| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363 | [2][8] |

| Storage Class | 8A - Combustible corrosive hazardous materials | [2] |

| Storage Temperature | -20°C to 8°C, sealed and dry | [2][11] |

| Primary Hazards | Corrosive to skin, eyes, and respiratory tract.[3][4] Inhalation may lead to chemical pneumonitis.[3][4] |

Chemical Reactivity and Pathways

The most significant chemical property of this compound is its facile hydrolysis. In the presence of water or moisture, it rapidly hydrolyzes to form silicic acid (Si(OH)₄) and acetic acid. This reaction is the foundation for its use in sol-gel processes and as a precursor for silica-based materials.[5]

References

- 1. This compound [drugfuture.com]

- 2. 四醋酸硅 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C8H12O8Si | CID 68419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. innospk.com [innospk.com]

- 6. 562-90-3 this compound AKSci 7926AF [aksci.com]

- 7. scbt.com [scbt.com]

- 8. Silicon(IV) acetate | this compound | C8H12O8Si - Ereztech [ereztech.com]

- 9. This compound | 562-90-3 [chemicalbook.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. This compound [myskinrecipes.com]

The Synthetic Chemist's Ally: A Technical Guide to Organosilicon Compounds in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Organosilicon compounds have emerged as indispensable tools in modern organic synthesis, offering a unique combination of stability, reactivity, and versatility that has propelled advancements in academic research, industrial chemistry, and drug discovery. Their distinct physicochemical properties, stemming from the inherent differences between silicon and carbon, allow for novel transformations and provide strategic advantages in the synthesis of complex molecules. This in-depth technical guide explores the core principles of organosilicon chemistry and its practical applications in synthesis, with a particular focus on methodologies relevant to drug development.

The Silicon Advantage in Drug Discovery

The substitution of carbon with silicon, its heavier group 14 counterpart, imparts significant changes to a molecule's properties. The longer Si-C and Si-O bonds, coupled with silicon's lower electronegativity and the availability of low-lying d-orbitals, influence molecular conformation, reactivity, and metabolic stability.[1][2] In drug discovery, this "silicon switch" can lead to improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability.[3][4] Organosilicon compounds are also explored as bioisosteres, where the replacement of a key functional group with a silicon-containing moiety can fine-tune a drug candidate's properties.[2]

Silyl Ethers: Versatile Protecting Groups

One of the most widespread applications of organosilicon chemistry is the use of silyl ethers as protecting groups for alcohols.[5][6] The ease of their formation and removal, coupled with their tunable stability, makes them a cornerstone of multi-step synthesis. The choice of the silyl group allows for differential protection, enabling the selective deprotection of one alcohol in the presence of others.

Experimental Protocol: Protection of a Primary Alcohol using Tert-Butyldimethylsilyl Chloride (TBSCl)

Materials:

-

Primary alcohol (1.0 equiv)

-

Tert-butyldimethylsilyl chloride (TBSCl) (1.1 - 1.5 equiv)

-

Imidazole (2.2 - 3.0 equiv) or Triethylamine (1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the primary alcohol and imidazole (or triethylamine) in anhydrous DMF (or DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirred solution, add TBSCl portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.

Deprotection: The removal of the TBS group is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), or under acidic conditions (e.g., acetic acid in THF/water).[5]

Key Carbon-Carbon Bond Forming Reactions

Organosilicon reagents are pivotal in a variety of powerful carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures.

Hydrosilylation: Addition of Si-H Across Unsaturated Bonds

Hydrosilylation involves the addition of a silicon-hydrogen bond across a double or triple bond, a process most commonly catalyzed by transition metals, particularly platinum complexes.[7] This reaction provides a direct route to functionalized organosilanes, which can be further elaborated. The reaction typically proceeds with anti-Markovnikov selectivity for terminal alkenes.[7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. aithor.com [aithor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. en.wikipedia.org [en.wikipedia.org]

Role of silicon tetraacetate in inorganic chemistry

An In-depth Technical Guide on the Role of Silicon Tetraacetate in Inorganic Chemistry

Introduction

This compound, also known as tetraacetoxysilane, is an inorganic compound with the chemical formula Si(CH₃COO)₄.[1][2] It exists as a colorless, crystalline solid that is extremely sensitive to moisture.[1] In the realm of inorganic chemistry, this compound serves as a highly reactive and versatile precursor, primarily for the synthesis of silicon dioxide (silica) and other silicon-based materials. Its utility stems from the lability of its silicon-oxygen bonds, which readily undergo hydrolysis and other displacement reactions. This guide provides a comprehensive overview of its synthesis, core reactivity, and applications, with a focus on its role in materials science and its indirect contributions to the pharmaceutical industry.

Physicochemical and Structural Properties

This compound is characterized by a central silicon atom tetrahedrally coordinated to four acetate ligands through oxygen atoms. The compound is highly hygroscopic and reacts violently with water.[1] Key quantitative properties are summarized below.

| Property | Value | Reference(s) |

| CAS Registry Number | 562-90-3 | [1] |

| Molecular Formula | C₈H₁₂O₈Si | [1] |

| Molecular Weight | 264.26 g/mol | [1][3] |

| Appearance | Colorless, hygroscopic crystalline mass | [1][2] |

| Melting Point | 110-115 °C | [1][3] |

| Boiling Point | 148 °C @ 6.0 mmHg | [1][3] |

| Decomposition Temp. | 160-170 °C | [1][2] |

| Solubility | Moderately soluble in acetone and benzene; reacts with water and alcohol | [1][2] |

Synthesis and Experimental Protocols

The most common laboratory-scale synthesis of this compound involves the reaction of silicon tetrachloride (SiCl₄) with either acetic anhydride or acetic acid.[2]

Synthesis from Silicon Tetrachloride and Acetic Anhydride

This method produces this compound and acetyl chloride as a byproduct. The reaction proceeds with a reported yield of approximately 84.6%.[2]

Reaction: SiCl₄ + 4(CH₃CO)₂O → Si(CH₃COO)₄ + 4CH₃COCl[2]

Experimental Protocol:

-

Apparatus Setup: A three-neck flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried to prevent premature hydrolysis.

-

Reactant Charging: Silicon tetrachloride (1 mole) is added to the reaction flask.

-

Reaction Execution: Acetic anhydride (4 moles) is added dropwise from the dropping funnel to the stirred silicon tetrachloride. The reaction is exothermic and may require initial cooling.

-

Reflux: After the addition is complete, the mixture is gently heated to reflux until the evolution of hydrogen chloride (from any side reactions) or acetyl chloride ceases.

-

Product Isolation: The reaction mixture is cooled, and the excess acetyl chloride and any unreacted starting materials are removed under reduced pressure.

-

Purification: The resulting solid crude product, this compound, can be purified by recrystallization from a dry, non-polar solvent like benzene.[4] The final product is a white, crystalline solid that must be stored under anhydrous conditions.[4]

Core Reactivity in Inorganic Chemistry

The chemistry of this compound is dominated by its high reactivity towards nucleophiles, particularly water and alcohols.

-

Hydrolysis: It reacts violently and rapidly with water to produce silicon dioxide (silica) and acetic acid. This property makes it an excellent precursor for silica materials.[1][5]

-

Reaction: Si(CH₃COO)₄ + 2H₂O → SiO₂ + 4CH₃COOH

-

-

Alcoholysis: In the absence of water, it reacts with alcohols, such as ethanol, to form silica gel and the corresponding acetate ester (e.g., ethyl acetate).[6]

-

Reaction: Si(CH₃COO)₄ + 4C₂H₅OH → Si(OC₂H₅)₄ + 4CH₃COOH (intermediate step, eventually leads to SiO₂)

-

-

Thermal Decomposition: When heated to temperatures between 160-170°C, this compound decomposes, evolving acetic anhydride.[1]

-

Non-Hydrolytic Sol-Gel (NHSG) Reactions: It can react with metal amides or silyl esters in non-aqueous solvents to form homogeneous mixed-oxide materials. For example, reacting it with tin amides produces tin silicate xerogels.[7] This route offers precise control over the final material's composition and porosity.[7]

Applications in Materials Science and Synthesis

This compound's primary role is as a precursor for silicon-containing materials, offering an alternative to more common alkoxides like tetraethyl orthosilicate (TEOS).

-

Low-Temperature SiO₂ Production: Its high reactivity allows for the formation of silica films and gels at lower temperatures compared to traditional silicon hydride or alkoxide precursors.[6]

-

Sol-Gel Precursor: It is widely used in sol-gel processes to create high-purity silica gels, nanoparticles, and xerogels.[3][6] These materials have applications in catalysis, chromatography, and as thermal insulators.

-

Chemical Vapor Deposition (CVD): this compound can be used in CVD to prepare thin films of silicon dioxide, which are critical as insulating layers in the manufacturing of semiconductors and other electronic devices.[6][8]

-

Cross-linking Agent: In the coatings and adhesives industry, it can act as a cross-linking agent, reacting with hydroxyl groups in polymer chains to enhance durability, thermal stability, and adhesion.[5][8][9]

-

Synthesis of Advanced Materials: Through non-hydrolytic sol-gel routes, it serves as a building block for complex, mesoporous materials like Ta-SiO₂ and SnO₂–SiO₂ xerogels, which are investigated for their catalytic properties.[7]

Role in Drug Development and Pharmaceutical Processes

The role of this compound in drug development is indirect but significant . It is not typically incorporated into active pharmaceutical ingredients (APIs). Instead, its importance lies in its ability to produce high-purity silica gel.[5]

-

Precursor for Chromatographic Media: Silica gel is the most common stationary phase used in chromatography for the purification of small-molecule drugs, peptides, and other pharmaceutical intermediates. The controlled hydrolysis of this compound can yield silica with specific pore sizes and surface areas suitable for these demanding separation processes.

-

Desiccants: The high hygroscopicity of silica gel, derived from precursors like this compound, makes it an essential desiccant for protecting moisture-sensitive APIs and formulated drugs, thereby ensuring their stability and shelf-life.[5]

-

Solid Support: Silica can also be functionalized and used as a solid support in certain synthetic methodologies relevant to drug discovery.

While organosilicon chemistry is an active area of research in medicinal chemistry—where replacing a carbon atom with silicon can favorably alter a drug's metabolic profile and lipophilicity—this field primarily involves stable Si-C bonds, not the highly reactive Si-O-C linkages found in this compound.[10][11]

Conclusion

This compound is a cornerstone reagent in non-alkoxide-based silicon chemistry. Its high reactivity, particularly towards hydrolysis, makes it an exceptionally effective precursor for various forms of silica, including thin films, gels, and nanoparticles, often under mild conditions. While its direct role in inorganic synthesis is as a starting material, its broader impact extends to materials science, electronics, and catalysis. In the context of drug development, it functions as a critical upstream material, enabling the production of high-purity silica essential for the purification and stabilization of pharmaceutical products.

References

- 1. This compound [drugfuture.com]

- 2. This compound [chemister.ru]

- 3. This compound 98 562-90-3 [sigmaaldrich.com]

- 4. US2566347A - Silicon acylates - Google Patents [patents.google.com]

- 5. innospk.com [innospk.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. innospk.com [innospk.com]

- 9. innospk.com [innospk.com]

- 10. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aithor.com [aithor.com]

Theoretical Framework for the Stability of Silicon Tetraacetate: A Proposed Computational Study

For: Researchers, Scientists, and Drug Development Professionals

Introduction:

Silicon tetraacetate, Si(OOCCH3)4, is a versatile compound utilized in various chemical syntheses, notably as a precursor for silica gels and silicon-based materials.[1] Despite its practical applications, a comprehensive theoretical understanding of its thermal stability and decomposition mechanisms remains largely unexplored in publicly available literature. Experimental evidence indicates that this compound decomposes at temperatures between 160-170°C, releasing acetic anhydride.[2] This guide proposes a theoretical framework to investigate the stability of this compound, outlining potential decomposition pathways and detailing a hypothetical computational protocol to elucidate its thermodynamic and kinetic parameters. The insights from such a study would be invaluable for optimizing synthetic processes and for the rational design of novel silicon-containing compounds.

Proposed Decomposition Pathways

Based on the known decomposition product, acetic anhydride ((CH3CO)2O), two plausible intramolecular decomposition pathways are proposed. These pathways are analogous to mechanisms observed in other metal acetates and silicon compounds.

Pathway 1: Concerted Ester Elimination

This pathway involves a concerted mechanism where a carbonyl oxygen from one acetate ligand attacks the silicon center, while simultaneously, the Si-O bond of another acetate ligand cleaves, leading to the formation of a transient six-membered ring transition state. This process would directly yield silicon dioxide and acetic anhydride.

Pathway 2: Stepwise Acyl-Oxygen Bond Cleavage

An alternative stepwise mechanism could be initiated by the homolytic or heterolytic cleavage of a Si-O bond, followed by subsequent rearrangement and elimination steps to form acetic anhydride and silicon dioxide. This pathway would involve radical or ionic intermediates.

Quantitative Data Summary

| Parameter | Value | Source/Method |

| Experimental Data | ||

| Melting Point | 110-115 °C | [1][3] |

| Decomposition Temperature | 160-170 °C | [2][3] |

| Estimated Bond Dissociation Energies | ||

| Si-O | ~452 kJ/mol | General Value |

| C-O (in ester) | ~358 kJ/mol | General Value |

| C=O | ~749 kJ/mol | General Value |

| C-C | ~347 kJ/mol | General Value |

| Si=O (in SiO2) | ~642 kJ/mol | General Value |

Proposed Experimental and Computational Protocols

To rigorously investigate the thermal stability of this compound, a combined experimental and computational approach is recommended.

Experimental Protocol: Thermal Gravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Sample Preparation: A sample of pure this compound (5-10 mg) is placed in an alumina crucible.

-

TGA Parameters: The sample is heated from room temperature to 500°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

MS Analysis: The evolved gases from the TGA are continuously introduced into a mass spectrometer to identify the decomposition products in real-time. The mass-to-charge ratios corresponding to acetic anhydride and any other potential fragments should be monitored.

-

Data Analysis: The TGA data will provide the onset and peak decomposition temperatures, while the MS data will confirm the identity of the evolved species, validating the proposed decomposition pathways.

Computational Protocol: Density Functional Theory (DFT) Calculations

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Geometry Optimization: The ground state geometry of this compound and the geometries of all proposed intermediates, transition states, and products will be optimized using a suitable DFT functional, such as B3LYP or M06-2X, with a sufficiently large basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized geometries correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations will also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Transition State Searching: The transition state for each proposed elementary step will be located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a potential energy surface scan along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations will be performed to verify that the located transition states connect the correct reactants and products.

-

Energetics: Single-point energy calculations will be performed using a higher-level theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), with a larger basis set (e.g., aug-cc-pVTZ) on the DFT-optimized geometries to obtain more accurate reaction and activation energies.

-

-

Data Analysis:

-

The calculated activation energies for the proposed pathways will determine the kinetically favored decomposition route.

-

The reaction enthalpies and Gibbs free energies will provide insight into the thermodynamics of the decomposition process.

-

The calculated vibrational spectra can be compared with experimental IR or Raman data for validation.

-

Natural Bond Orbital (NBO) analysis can be employed to understand the electronic structure and bonding changes along the reaction pathways.

-

Visualizations

The following diagrams illustrate the molecular structure and the proposed decomposition pathways of this compound.

Caption: Molecular structure of this compound.

Caption: Proposed thermal decomposition pathways of this compound.

The theoretical investigation into the stability of this compound is a crucial step towards a more fundamental understanding of its chemical behavior. The proposed computational study, in conjunction with experimental validation, would provide valuable data on the thermodynamics and kinetics of its decomposition. This knowledge will not only aid in the optimization of existing synthetic methodologies but also pave the way for the design of more stable and efficient silicon-based compounds for a wide range of applications, from materials science to drug development. The framework presented here serves as a comprehensive guide for researchers to embark on such an investigation.

References

A Comprehensive Technical Guide to the Synthesis of Silicon Tetraacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicon tetraacetate, Si(OCOCH₃)₄, is a versatile reagent and precursor in various chemical applications, including the formation of silica gels, thin films, and as a reagent in organic synthesis.[1] Its synthesis is of significant interest to researchers in materials science and synthetic chemistry. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and characterization information to aid researchers in its preparation and use.

Introduction

This compound is a white, crystalline solid that is highly sensitive to moisture.[2] It serves as a valuable precursor for the low-temperature production of silicon dioxide and is used in the synthesis of various silicon-containing compounds.[1][2] This guide details the most common and effective methods for its synthesis, focusing on reaction conditions, yields, and purification techniques.

Synthesis Methodologies

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of a silicon halide with an acetylating agent. The most prevalent methods are outlined below.

Reaction of Silicon Tetrachloride with Acetic Anhydride

This is a widely cited method for preparing this compound. The reaction involves the direct interaction of silicon tetrachloride with acetic anhydride, producing this compound and acetyl chloride as a byproduct.

Reaction:

SiCl₄ + 4 (CH₃CO)₂O → Si(OCOCH₃)₄ + 4 CH₃COCl

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add acetic anhydride.

-

Slowly add silicon tetrachloride to the acetic anhydride with stirring. The reaction is exothermic and may require cooling to control the temperature.

-

After the addition is complete, heat the reaction mixture to reflux to drive the reaction to completion. The reaction progress can be monitored by the cessation of acetyl chloride evolution.

-

After the reaction is complete, the excess acetic anhydride and acetyl chloride are removed by distillation.

-

The crude this compound can then be purified by recrystallization.

Reaction of Silicon Tetrachloride with Acetic Acid

This method provides a direct route to this compound using readily available starting materials. The reaction produces hydrogen chloride gas as a byproduct, which must be managed appropriately.

Reaction:

SiCl₄ + 4 CH₃COOH → Si(OCOCH₃)₄ + 4 HCl

Experimental Protocol:

-

Materials:

-

Procedure:

-

Combine silicon tetrachloride and acetic acid in a suitable reaction vessel and stir at room temperature.[3]

-

Continue stirring until the evolution of hydrogen chloride gas ceases and a white crystalline precipitate of this compound is formed.[3]

-

Remove the unreacted acetic acid by stripping under reduced pressure.[3]

-

The resulting crude this compound can be further purified by recrystallization.

-

Reaction of Silicon Tetrachloride with Sodium Acetate

This method utilizes an alkali metal acetate to introduce the acetate groups. The reaction is typically carried out in a suitable solvent.

Reaction:

SiCl₄ + 4 CH₃COONa → Si(OCOCH₃)₄ + 4 NaCl

Experimental Protocol:

-

Suspending anhydrous sodium acetate in an inert solvent (e.g., benzene or toluene) in a reaction flask equipped with a stirrer and reflux condenser.

-

Slowly adding silicon tetrachloride to the suspension with vigorous stirring.

-

Heating the mixture to reflux for several hours to ensure complete reaction.

-

After cooling, the solid sodium chloride byproduct is removed by filtration.

-

The solvent is removed from the filtrate by distillation to yield crude this compound, which can be purified by recrystallization. A 50% yield has been reported for a similar reaction to produce acetic anhydride using benzene as a diluent and heating for five hours at 50-60°C.[4]

Reaction of Trichlorosilane with Acetic Acid

While less common, trichlorosilane can also be used as a starting material. Trichlorosilane is a colorless, volatile liquid.[2]

Reaction:

HSiCl₃ + 4 CH₃COOH → Si(OCOCH₃)₄ + 3 HCl + H₂

Experimental Protocol:

Detailed experimental procedures for this specific synthesis are not well-documented in the provided search results. The reaction would likely proceed similarly to the reaction with silicon tetrachloride, with the evolution of both hydrogen chloride and hydrogen gas.

Comparative Data of Synthesis Methods

| Method | Starting Materials | Byproducts | Reported Yield | Reaction Conditions |

| 1 | Silicon Tetrachloride, Acetic Anhydride | Acetyl chloride | High (often cited) | Reflux |

| 2 | Silicon Tetrachloride, Acetic Acid | Hydrogen chloride | Not specified | Room temperature[3] |

| 3 | Silicon Tetrachloride, Sodium Acetate | Sodium chloride | Moderate (e.g., 50% for a related reaction)[4] | Reflux in a solvent (e.g., benzene)[4] |

| 4 | Trichlorosilane, Acetic Acid | Hydrogen chloride, Hydrogen | Not specified | Likely requires heating |

Purification

This compound is a crystalline solid and can be purified by recrystallization.

-

Recrystallization Solvents:

General Recrystallization Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.[5][6]

-

If the solution is colored, treat it with a small amount of decolorizing charcoal and perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[6]

-

Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6]

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.[6]

-

Dry the crystals under vacuum to remove any residual solvent.

Characterization

Physical Properties

-

Appearance: White, crystalline solid.[2]

-

Melting Point: 111-115 °C.[2]

-

Boiling Point: 148 °C at 5 mmHg.[2]

-

Solubility: Soluble in acetone and benzene.[2]

-

Sensitivity: Highly sensitive to moisture.[2]

Spectroscopic Data

-

¹H NMR: A single peak is expected for the methyl protons of the acetate groups.

-

¹³C NMR: Two peaks are expected: one for the methyl carbons and one for the carbonyl carbons of the acetate groups. Carbonyl carbons typically appear in the range of 160-220 ppm.[7]

-

²⁹Si NMR: The chemical shift for silicon in this compound will be in the characteristic range for tetracoordinate silicon. The 29Si NMR spectrum often shows a broad background signal from glass and quartz in the NMR tube and probe around -110 ppm.[8]

-

FTIR Spectroscopy: The spectrum will be dominated by strong absorptions characteristic of the acetate groups.

-

C=O stretching: In the region of 1770-1725 cm⁻¹. The frequency tends to increase with the number of acetoxy groups attached to the silicon atom.[9]

-

C-O stretching: In the region of 1260-1195 cm⁻¹. The frequency tends to decrease as the number of acetoxy groups increases.[9]

-

Si-O stretching: Strong bands are also expected for the Si-O bond.

-

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the synthesis and purification of this compound.

Caption: Synthetic routes to this compound.

Caption: General experimental workflow for synthesis.

Conclusion

This technical guide has detailed the primary synthetic routes for preparing this compound, providing a foundation for its synthesis in a laboratory setting. The choice of method will depend on the availability of starting materials, desired scale, and safety considerations. Proper handling and purification are crucial for obtaining high-quality this compound for use in further research and development.

References

- 1. Synthesis of Silicon tetrachloride_Chemicalbook [chemicalbook.com]

- 2. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. rubingroup.org [rubingroup.org]

- 6. Home Page [chem.ualberta.ca]

- 7. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 9. gelest.com [gelest.com]

An In-depth Technical Guide to Silicon Tetraacetate and its Chemical Relatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of silicon tetraacetate, a versatile organosilicon compound, and its key chemical relatives. The document details its synthesis, chemical properties, and diverse applications, with a particular focus on its role as a precursor in materials science and its emerging relevance in the field of drug discovery. This guide also explores the chemistry of related compounds, including organosilanetriols and silicon-based cross-linking agents, providing detailed experimental protocols and quantitative data to support further research and development. A key feature of this document is the visualization of chemical pathways and experimental workflows using Graphviz diagrams, offering a clear and concise representation of complex processes.

Introduction to this compound

This compound, also known as tetraacetoxysilane, is a tetravalent organosilicon compound with the chemical formula Si(OCOCH₃)₄. It exists as a colorless, moisture-sensitive crystalline solid.[1] Its high reactivity, particularly towards hydrolysis, makes it a valuable precursor for the low-temperature synthesis of silicon dioxide (silica) and other silicon-based materials.[2][3] The central silicon atom is bonded to four acetate groups through silicon-oxygen bonds, a structure that dictates its chemical behavior and utility.

The primary interest in this compound stems from its utility in sol-gel processes, where it undergoes hydrolysis and condensation to form silica networks.[3] This property is exploited in the production of thin films, coatings, and specialty glasses. Beyond materials science, the broader class of organosilicon compounds is gaining increasing attention in medicinal chemistry due to their unique physicochemical properties that can enhance the biological activity and pharmacological profiles of small molecules.[4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. It is crucial to handle this compound under anhydrous conditions due to its extreme sensitivity to moisture.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₈Si | [1] |

| Molecular Weight | 264.26 g/mol | [1] |

| Appearance | Colorless, hygroscopic crystalline mass | [1] |

| Melting Point | 110-115 °C | [5] |

| Boiling Point | 148 °C at 5-6 mmHg | [1][5] |

| Decomposition Temperature | 160-170 °C (evolves acetic anhydride) | [1] |

| Solubility | Moderately soluble in acetone and benzene. Insoluble in water (reacts violently). | [1] |

| CAS Number | 562-90-3 | [1] |

Synthesis and Reactions of this compound

Synthesis of this compound

The most common method for the preparation of this compound is the reaction of silicon tetrachloride with acetic anhydride.[6][7]

Reaction Scheme:

SiCl₄ + 4(CH₃CO)₂O → Si(OCOCH₃)₄ + 4CH₃COCl

Experimental Protocol:

A detailed procedure for the synthesis of this compound is provided in Inorganic Syntheses, Volume IV.[8] The following is a summary of the key steps:

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place silicon tetrachloride.

-

Addition of Acetic Anhydride: Slowly add acetic anhydride to the silicon tetrachloride. The reaction is exothermic.

-

Crystallization: Upon standing, large crystals of this compound will form. The mixture is then cooled to induce further crystallization.

-

Isolation and Purification: The supernatant liquid, consisting of acetyl chloride and excess acetic anhydride, is removed. The crude this compound is then purified by recrystallization from acetic anhydride.

Key Reactions of this compound

This compound reacts violently with water to produce silicon dioxide and acetic acid.[1] This rapid hydrolysis is the basis for its use in low-temperature silica formation.

Reaction Scheme:

Si(OCOCH₃)₄ + 2H₂O → SiO₂ + 4CH₃COOH

In the absence of water, this compound reacts with alcohols, such as ethanol, to form silica gel and the corresponding acetate ester.[2]

Reaction Scheme:

Si(OCOCH₃)₄ + 4C₂H₅OH → Si(OH)₄ (gel) + 4CH₃COOC₂H₅

This compound can react with Grignard reagents (R-MgX) to form silicon-carbon bonds, leading to the synthesis of organosilanes. The stepwise replacement of acetate groups allows for the introduction of organic moieties onto the silicon center. For example, the reaction with three equivalents of a Grignard reagent can lead to the formation of an organosilanetriol after hydrolysis.

Experimental Protocol (General):

-

Grignard Reagent Preparation: The Grignard reagent (e.g., phenylmagnesium bromide) is prepared in an anhydrous ether solvent (e.g., diethyl ether or THF) from the corresponding organic halide and magnesium turnings.

-

Reaction with this compound: A solution of this compound in an anhydrous solvent is slowly added to the Grignard reagent at a controlled temperature.

-

Hydrolysis: The reaction mixture is then carefully hydrolyzed with an aqueous acid solution to quench any unreacted Grignard reagent and to hydrolyze the remaining acetate groups to form the silanol.

-

Work-up and Purification: The organic layer is separated, washed, dried, and the solvent is removed. The product is then purified by crystallization or chromatography.

Chemical Relatives of this compound

Organosilanetriols

Organosilanetriols (RSi(OH)₃) are compounds containing a silicon atom bonded to one organic group and three hydroxyl groups. They are key intermediates in the synthesis of various organosilicon compounds and can be prepared by the controlled hydrolysis of the corresponding tri-substituted silicon precursors, which can be derived from this compound.

Table 2: Physicochemical Properties of Selected Organosilanetriols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Phenylsilanetriol | C₆H₈O₃Si | 156.21 | 135-138 |

| tert-Butylsilanetriol | C₄H₁₂O₃Si | 136.22 | 110-112 |

Experimental Protocol for the Preparation of an Organosilanetriol (General):

-

Synthesis of the Precursor: An organotrialkoxysilane is synthesized by reacting this compound with one equivalent of a Grignard reagent, followed by alcoholysis.

-

Hydrolysis: The organotrialkoxysilane is then carefully hydrolyzed under controlled pH conditions to yield the organosilanetriol.

-

Isolation: The product is isolated by filtration or extraction and purified by recrystallization.

Silicon-Based Cross-linking Agents

This compound and its derivatives are used as cross-linking agents in the curing of silicone polymers, such as room-temperature-vulcanizing (RTV) silicones. The cross-linking process involves the hydrolysis of the acetoxy groups by ambient moisture to form reactive silanol groups, which then condense with other silanol groups on the polymer chains to form stable siloxane (Si-O-Si) bridges.

Table 3: Common Cross-linking Chemistries in RTV Silicones

| Cure System | Cross-linker Type | By-product | Characteristics |

| Acetoxy | Acetoxysilane | Acetic Acid | Fast cure, good adhesion, corrosive to some metals. |

| Alkoxy | Alkoxysilane | Alcohol | Slower cure, non-corrosive, less odor. |

| Oxime | Oximosilane | Oxime | Good adhesion, low corrosion. |

Role in Drug Development and Signaling Pathways

The incorporation of silicon into small molecules is an emerging strategy in drug discovery to modulate their physicochemical and pharmacological properties.[4] Organosilicon compounds can exhibit enhanced metabolic stability, increased lipophilicity, and altered target-binding affinities compared to their carbon analogues.

A notable example of the application of organosilicon compounds in modulating signaling pathways is in the development of novel pain therapeutics. Researchers have designed and synthesized silyl analogues of known antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[8] TRPV1 is a non-selective cation channel that plays a crucial role in the transmission of pain signals. By replacing a key carbon atom with silicon in the antagonist molecule, it is possible to fine-tune the compound's interaction with the ion channel, potentially leading to improved potency and a better side-effect profile. This "silicon switch" approach highlights the potential of organosilicon chemistry to generate novel drug candidates that can modulate the activity of critical signaling proteins like ion channels.

Conclusion

This compound is a highly reactive and versatile compound with significant applications in materials science, primarily as a precursor for silica-based materials. Its chemistry, along with that of its relatives such as organosilanetriols and silicon-based cross-linking agents, offers a rich field for further exploration. Moreover, the emerging role of organosilicon compounds in drug discovery, particularly in the modulation of signaling pathways, opens up new avenues for the development of novel therapeutics. The detailed experimental protocols and structured data presented in this guide are intended to serve as a valuable resource for researchers and professionals working in these dynamic fields.

References

- 1. content.e-bookshelf.de [content.e-bookshelf.de]

- 2. scispace.com [scispace.com]

- 3. Mechanistic Insights into the Modulation of Voltage-Gated Ion Channels by Inhalational Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 6. CN102161672A - Preparation method of triphenyl silanol - Google Patents [patents.google.com]

- 7. Inorganic Syntheses, Volume 4 - Google Books [books.google.com]

- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]

A Technical Guide to the Core Principles of Silicon Chemistry

For researchers, scientists, and professionals in drug development, a deep understanding of the fundamental principles of elemental chemistry is paramount. This technical guide provides an in-depth exploration of the core tenets of silicon chemistry, offering a comparative analysis with carbon, detailing the properties and synthesis of key silicon-based compounds, and presenting relevant experimental methodologies.

The Silicon Atom: Electronic Structure and Bonding

Silicon (Si), with the atomic number 14, resides in Group 14 of the periodic table, directly below carbon. Its electron configuration is 1s²2s²2p⁶3s²3p², with four valence electrons in its outermost shell. This tetravalent nature is the foundation of its chemical behavior, allowing it to form four covalent bonds to achieve a stable electron octet, similar to carbon.

To form these four bonds, the 3s and 3p orbitals of a silicon atom hybridize to form four equivalent sp³ hybrid orbitals. These orbitals are arranged in a tetrahedral geometry, which is the characteristic structure for many silicon compounds.

A Tale of Two Elements: Silicon vs. Carbon

While silicon and carbon share the same group in the periodic table and a valency of four, their chemistries exhibit significant differences. These distinctions primarily arise from differences in atomic size, electronegativity, and the relative strengths of their bonds with other elements.

| Property | Silicon (Si) | Carbon (C) | Reference |

| Atomic Radius (pm) | 117.6 | 77.2 | |

| Electronegativity (Pauling Scale) | 1.90 | 2.55 | |

| Bond Energy (kJ/mol) | |||

| Si-Si | 222-230 | C-C: 346 | |

| Si-H | ~323 | C-H: ~413 | |

| Si-O | 462 | C-O: 358 | |

| Si-C | ~301 | C-C: 346 | |

| Si-F | 582 | C-F: 485 | |

| Bond Length (Å) | |||

| Si-C | 1.89 | C-C: 1.54 |